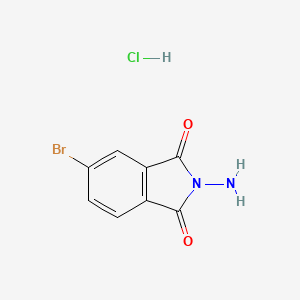

2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves several reaction steps . A basic synthesis method starts with isoindoline-1,3-dione as the starting material, followed by acid-catalyzed reactions, amide reactions, and bromination reactions .Molecular Structure Analysis

The molecular structure of “2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the IR spectra of this compound exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .Scientific Research Applications

- Researchers have investigated derivatives of this compound for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

- A thalidomide analogue, 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione , has been identified as an activator of E3 ligase. This ligase ubiquitinylates proteins for proteolysis, suggesting potential applications in HIV research .

- Researchers proposed a direct and environmentally friendly synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide from this compound. The method involves a single step, short reaction times, and avoids the use of phase transfer agents, catalysts, or solvents .

- The indole scaffold, to which this compound belongs, has been found in many important synthetic drug molecules. Its aromatic nature and diverse biological activities make it an attractive pharmacophore for drug development .

- Indole-3-acetic acid , a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including this compound, hold promise due to their wide-ranging biological and clinical applications .

Antiviral Activity

Anti-HIV Properties

Green Synthesis Technique

Biological and Clinical Applications

Plant Hormone Derivatives

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.

properties

IUPAC Name |

2-amino-5-bromoisoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.ClH/c9-4-1-2-5-6(3-4)8(13)11(10)7(5)12;/h1-3H,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKGJLDNSFJHTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2387050.png)

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)

![4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid](/img/structure/B2387058.png)

![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)

![5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2387068.png)